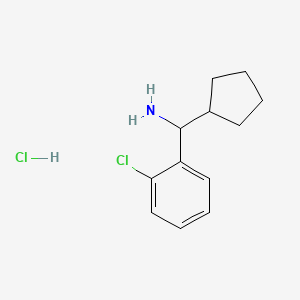

(2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9;/h3-4,7-9,12H,1-2,5-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPEUHWRSBKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity and interactions with various biomolecules. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a chlorophenyl group and a cyclopentylmethanamine moiety. This configuration is believed to enhance its hydrophobic interactions and binding affinity to biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially altering metabolic pathways.

- Receptor Binding : It has shown affinity for certain receptor types, which can modulate physiological responses.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition : In studies involving enzyme assays, this compound exhibited notable inhibition against target enzymes, suggesting its potential as a therapeutic agent in conditions where enzyme dysregulation is evident. For instance, modifications to the chlorophenyl group were shown to significantly enhance binding interactions with specific enzymes, leading to increased inhibition rates.

- Receptor Interaction : Research highlighted the compound's ability to bind selectively to human adenosine receptors. It demonstrated varying potencies across receptor subtypes, which could be leveraged for developing targeted therapies for neurological disorders .

- Antimicrobial Activity : The compound was evaluated for its antifungal properties against Candida species and showed promising results, indicating potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The presence of the chlorophenyl group enhances hydrophobic interactions, while the cyclopentyl moiety contributes to conformational flexibility. SAR studies suggest that modifications in these groups can lead to significant changes in potency and selectivity towards biological targets .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- This compound serves as a precursor in the synthesis of ketamine and norketamine, both of which have well-documented anesthetic and analgesic properties. Ketamine is particularly noted for its rapid-acting antidepressant effects, making it a subject of extensive research in mental health treatment .

- The compound's role in synthesizing these agents highlights its importance in developing new therapeutic strategies for conditions such as depression and chronic pain .

-

Asymmetric Synthesis :

- (2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is utilized as a resolving agent and chiral auxiliary in asymmetric synthesis processes. This application is critical in producing enantiomerically pure compounds, which are essential in pharmaceuticals to ensure efficacy and reduce side effects .

-

Biological Activity Studies :

- Research has shown that derivatives of this compound exhibit inhibitory effects on N-methyl-D-aspartate receptors (NMDAR), which are implicated in various neurological disorders. For instance, certain derivatives have demonstrated inhibition rates exceeding that of ketamine itself, suggesting potential for developing new treatments targeting these receptors .

Case Studies and Research Findings

- A study published in 2024 evaluated several derivatives of this compound for their biological activity against NMDAR. The results indicated that compounds with similar structures could provide enhanced therapeutic profiles compared to traditional treatments like ketamine .

- Another investigation focused on the synthetic pathways leading to ketamine production from this compound. This study emphasized the importance of understanding chemical processes for law enforcement to combat illicit drug manufacturing .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences in Substituents and Properties

- The 4-methylphenyl analog (C₁₄H₁₅Cl₂N) adds a hydrophobic methyl group, which may increase lipid solubility and alter receptor binding kinetics .

- The 2,5-dichlorophenyl-cyclopentyl derivative (C₁₂H₁₅Cl₃N) exhibits higher molecular weight and halogen density, which could enhance stability but reduce solubility .

Pharmacological and Research Findings

Serotonin/Norepinephrine Receptor Affinity

- (E)-N-((2-Chlorophenyl)(piperazinyl)methylene) Derivatives: Exhibit dual receptor inhibition (IC₅₀ < 100 nM for serotonin and norepinephrine transporters), suggesting the 2-chlorophenyl group enhances binding to hydrophobic receptor pockets .

- Cypenamine : As a structural analog of sertraline, it demonstrates the importance of cyclopentyl groups in modulating reuptake inhibition .

GABA Transporter Inhibition

Limitations and Knowledge Gaps

- No direct data on the target compound’s biological activity were found in the evidence.

- Melting points, solubility, and toxicity profiles for many analogs remain unreported.

Preparation Methods

Synthesis of (2-Chlorophenyl)(cyclopentyl)methanamine

The key intermediate, (2-chlorophenyl)(cyclopentyl)methanamine, is typically prepared via condensation and reduction reactions involving chiral precursors.

Method Summary:

- Condensation Reaction:

(R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine is condensed with a suitable ketone, such as 1-(5-chloro-2-hydroxyphenyl)ethanone or 1-(5-chloro-2-hydroxyphenyl)propan-1-one, in methanol at room temperature for approximately 48 hours. This step forms an imine or related intermediate with the creation of a new chiral center. - Reduction Step:

Sodium borohydride (NaBH4) is then added to the reaction mixture in a tetrahydrofuran (THF)/ethanol (1:1 v/v) solvent system at low temperature (273 K) to reduce the intermediate to the corresponding amine. The reaction is stirred until the solution becomes colorless, indicating completion. - Work-up and Purification:

After solvent removal under reduced pressure, water is added, and the mixture is acidified with 1 N hydrochloric acid until hydrogen evolution ceases. The mixture is neutralized with sodium carbonate solution, extracted with chloroform, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure. Final purification is achieved via thin-layer silica-gel chromatography using chloroform as the eluent, yielding a colorless solid with approximately 80.5% yield. Crystals suitable for X-ray analysis are grown from n-hexane solutions.

This method was originally reported by Yang et al. (2005) and has been replicated with slight variations in related studies.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically during the work-up phase, to afford (2-chlorophenyl)(cyclopentyl)methanamine hydrochloride. This salt form enhances stability and facilitates handling and storage.

Structural and Experimental Data Supporting the Preparation

- Molecular formula: C21H25Cl2NO (for related aminophenol derivatives)

- Crystal system: Orthorhombic, space group P212121

- Cell parameters: a = 10.9802 Å, b = 11.5607 Å, c = 15.536 Å

- Volume: 1972.1 ų

- Z = 4 (number of formula units per unit cell)

- The molecule contains two chiral centers with R,R configuration.

- Intramolecular hydrogen bonding (O—H⋯N) stabilizes the conformation.

- Intermolecular N—H⋯Cl hydrogen bonds form helical chains in the crystal lattice.

| Donor—Hydrogen⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯Cl2 | 0.848 | 2.913 | 3.7023 | 156 |

| O1—H1A⋯N1 | 0.82 | 1.93 | 2.642 | 144 |

This data confirms the presence of strong intramolecular and intermolecular interactions critical for the compound's stability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine + 1-(5-chloro-2-hydroxyphenyl)propan-1-one in methanol | 48 h | Room temp | - | Formation of imine intermediate |

| Reduction | Sodium borohydride in THF/ethanol (1:1) | Until colorless | 273 K | - | Reduction of imine to amine |

| Acidification & Work-up | 1 N HCl, Na2CO3 neutralization, CHCl3 extraction | - | Ambient | - | Conversion to hydrochloride salt |

| Purification | Silica-gel chromatography (chloroform) | - | Ambient | 80.5 | Final isolation of pure compound |

Q & A

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(cyclopentyl)methanamine hydrochloride, and how can reaction yields be optimized?

A practical method involves reductive amination of cyclopentyl(2-chlorophenyl)ketone using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5-6). Optimization can be achieved by:

- Catalyst Screening : Testing transition metal-free catalysts (e.g., potassium complexes) to reduce primary amides, as demonstrated in related arylcyclohexylamine syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., toluene) improve reaction efficiency for cyclopentane derivatives .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt with >95% purity .

Q. How should researchers confirm the structural identity of this compound?

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.3–7.7 ppm for 2-chlorophenyl) and cyclopentyl CH2 signals (δ 1.5–2.2 ppm). Compare with published spectra of structurally similar compounds, such as (2-chlorophenyl)methanamine hydrochloride .

- Mass Spectrometry : Exact mass should match the theoretical [M+H]+ ion (e.g., m/z 214.08 for C12H15ClN·HCl) .

Q. What storage conditions are critical for maintaining compound stability?

Store at -20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the amine hydrochloride. Stability data for analogous compounds (e.g., cypenamine hydrochloride) show >5-year integrity under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be resolved if the compound exhibits stereoisomerism?

Q. What strategies address discrepancies in spectral data during structural characterization?

Q. How can computational modeling predict biological activity or receptor interactions?

Q. What catalytic systems enhance stereoselectivity in asymmetric synthesis?

Q. How can metabolic stability be evaluated in preclinical studies?

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-HRMS. Compare half-life (t1/2) to reference compounds (e.g., cypenamine hydrochloride: t1/2 ~45 min) .

Methodological Considerations

Q. What analytical techniques validate batch-to-batch consistency?

Q. How can researchers mitigate hazards during handling?

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders (particle size >50 µm recommended) .

- Spill Management : Neutralize with 10% sodium bicarbonate and collect via vacuum filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.